Ethyl 3-(trimethylsilyl)propiolate
Overview
Description
Ethyl 3-(trimethylsilyl)propiolate is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications in organic synthesis. The compound is characterized by the presence of a trimethylsilyl group attached to a propiolate ester, which can undergo various chemical transformations 10.
Synthesis Analysis
The synthesis of compounds related to ethyl 3-(trimethylsilyl)propiolate often involves the use of trimethylsilyl groups. For instance, the reaction of trimethylvinylsilane with sulfur in the presence of iron carbonyl complexes leads to silyl-protected compounds . Similarly, the reactivity of 3,3-bis(trimethylsilyl)propene with iminium ions has been explored to yield β-aminovinylsilanes . These synthetic approaches highlight the versatility of trimethylsilyl groups in facilitating the formation of various organic structures.
Molecular Structure Analysis
The molecular structure of ethyl 3-(trimethylsilyl)propiolate derivatives can be complex, as evidenced by X-ray diffraction studies. For example, the crystal structure of ethyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate was determined through X-ray analysis, and the results were corroborated with density functional theory (DFT) calculations10. Such studies are crucial for understanding the three-dimensional arrangement of atoms within these molecules and their potential reactivity.
Chemical Reactions Analysis
Ethyl 3-(trimethylsilyl)propiolate and its derivatives participate in a variety of chemical reactions. Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane have been studied, showing the influence of Lewis acids on the regioselectivity of the reaction . Additionally, the preparation of 1-alkynyl 2-(trimethylsilyl)ethyl sulfides as thiolate anion precursors demonstrates the utility of trimethylsilyl groups in the formation of self-assembled monolayers on gold . These reactions are indicative of the compound's role in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-(trimethylsilyl)propiolate derivatives are influenced by the trimethylsilyl group. The stability and reactivity of these compounds can be studied through various spectroscopic methods, such as IR, NMR, and mass spectrometry10. The thermal decomposition of related compounds, such as 1-trimethylsilyl-μ3-S,S'-ethylenedithiolatohexacarbonyldiiron, has been investigated to understand the behavior of trimethylsilyl groups under thermal stress . These studies provide insights into the stability, reactivity, and potential applications of ethyl 3-(trimethylsilyl)propiolate derivatives.
Scientific Research Applications
Ethyl 3-(trimethylsilyl)propiolate is used in regioselective hydrosilylations, leading to the selective formation of beta-silicon-substituted Z-alkenes or alpha-silicon-substituted alkenes, depending on the reaction conditions and catalysts used. This is significant for synthesizing specific silicon-substituted organic compounds (Liu, Yamazaki, & Yamabe, 2005).
It also finds application in the synthesis of highly functionalized organometallics, contributing to the efficient production of polyfunctionalized alkynes and C-silylated ethylenic esters. This has implications for synthesizing complex organic molecules and pheromones (Yeh & Knochel, 1989).
Ethyl 3-(trimethylsilyl)propiolate is instrumental in synthesizing 2-diazo-2-(trimethylsilyl)ethanols, which are then applied in the synthesis of di- and trisubstituted pyrazoles. This showcases its role in creating nitrogen-containing heterocycles, which are important in pharmaceuticals and agrochemicals (Hari et al., 2007).
It is used in the preparation of 1-alkynyl 2-(trimethylsilyl)ethyl sulfides, which have applications in forming thiolate anions for self-assembled monolayers on gold. This has implications for surface chemistry and nanotechnology (Takeda et al., 1998).
In a mechanistic study, Ethyl 3-(trimethylsilyl)propiolate was used in nickel-catalyzed reductive coupling of ynoates and aldehydes, providing insights into catalytic reaction mechanisms. This is important for understanding and improving catalytic processes in organic synthesis (Rodrigo & Guan, 2017).
Its role in hydroboration-dealkylation of alkynes with diisopinocampheylborane leading to 1-alkenylboronates demonstrates its utility in boron chemistry, which is vital for creating organoboron compounds used in various organic reactions (Kamabuchi et al., 1993).
Safety And Hazards
Ethyl 3-(trimethylsilyl)propiolate is classified as a combustible liquid. It causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
ethyl 3-trimethylsilylprop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBKPHYAIRLCLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340929 | |
Record name | Ethyl 3-(trimethylsilyl)propiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(trimethylsilyl)propiolate | |
CAS RN |
16205-84-8 | |
Record name | Ethyl 3-(trimethylsilyl)propiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(trimethylsilyl)propynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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